

Application of BMS-663749 Lysine in Primary CD4+ T Cell Infection Models

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Compound of Interest		
Compound Name:	BMS-663749 lysine	
Cat. No.:	B606240	Get Quote

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Introduction

BMS-663749 is a phosphonooxymethyl prodrug of BMS-488043, an attachment inhibitor that potently and selectively blocks the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell CD4 receptor. This interaction is the initial and critical step in the HIV-1 entry process. By preventing this attachment, BMS-663749 effectively inhibits viral entry into CD4+ T cells, the primary target of HIV-1. This document provides detailed application notes and protocols for utilizing BMS-663749 lysine in primary CD4+ T cell infection models to evaluate its antiviral efficacy and mechanism of action.

Mechanism of Action

BMS-663749 is orally bioavailable and is rapidly converted to its active form, BMS-488043, in the body. BMS-488043 is a small molecule that binds to a pocket within the HIV-1 gp120 protein. This binding induces and stabilizes a conformation of gp120 that is unable to interact with the CD4 receptor on the surface of T cells.[1] Consequently, the conformational changes in gp120 that are necessary for subsequent binding to the co-receptors (CCR5 or CXCR4) and membrane fusion are prevented, thus blocking viral entry.[1][2][3]

Signaling Pathway



The binding of HIV-1 gp120 to the CD4 receptor on T cells is not a passive event; it initiates a cascade of intracellular signals that can facilitate viral infection.[4][5] This signaling involves the activation of protein tyrosine kinases such as Lck and ZAP-70, leading to the activation of downstream transcription factors like NF-kB and NF-AT.[5] These transcription factors can promote a cellular environment conducive to HIV-1 replication. By blocking the initial gp120-CD4 interaction, BMS-663749 is presumed to prevent the initiation of these signaling cascades.



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Diagram 1: HIV-1 Entry and Signaling Pathway Inhibition by BMS-663749.

Quantitative Data

The following tables summarize the antiviral activity of the active metabolite of BMS-663749, BMS-488043, against various HIV-1 subtypes and its effect on viral load in clinical studies. While specific data from primary CD4+ T cell infection models with the lysine salt is not readily available in the public domain, these values provide a strong indication of its potency.

Table 1: In Vitro Antiviral Activity of BMS-488043

HIV-1 Subtype	EC50 (nmol/liter)
Subtype B	36.5 (median)
Subtype C	61.5 (median)



Data represents the median 50% effective concentration (EC50) against a panel of clinical isolates.

Table 2: Antiviral Response to BMS-488043 in HIV-1-Infected Subjects (8-Day Monotherapy)

Dose Group	Mean Plasma HIV-1 RNA Decrease from Baseline (log10 copies/ml)
800 mg	0.72
1,800 mg	0.96
Placebo	0.02

Data from a clinical trial evaluating the antiviral activity of BMS-488043.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of **BMS-663749 lysine** in a primary CD4+ T cell infection model.

Protocol 1: Isolation and Culture of Primary CD4+ T Cells

- Isolation:
 - Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Isolate CD4+ T cells from PBMCs using negative selection magnetic beads to ensure a pure and untouched population.
- Culture and Activation:
 - Culture the isolated CD4+ T cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and 20 U/mL of recombinant human IL-2.



 Activate the CD4+ T cells by stimulating with anti-CD3/anti-CD28 antibodies coated on beads or plates for 48-72 hours prior to infection.

Protocol 2: In Vitro HIV-1 Infection of Primary CD4+ T Cells

- · Virus Stock:
 - Use a laboratory-adapted HIV-1 strain (e.g., NL4-3 for CXCR4-tropic or BaL for CCR5tropic) or a clinical isolate.
 - Determine the 50% tissue culture infectious dose (TCID50) of the virus stock on activated primary CD4+ T cells.
- Infection:
 - Plate the activated CD4+ T cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.
 - Pre-treat the cells with various concentrations of BMS-663749 lysine for 2 hours.
 - Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
 - Incubate for 4 hours at 37°C.
 - Wash the cells to remove the viral inoculum and resuspend in fresh culture medium containing the respective concentrations of BMS-663749 lysine.
 - Maintain the cultures for 7-14 days, collecting supernatant every 2-3 days for analysis.

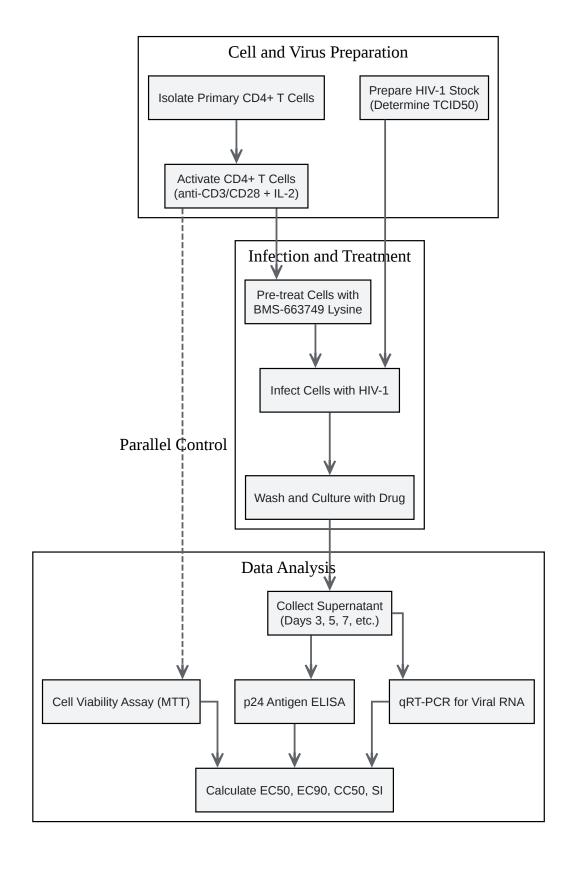
Protocol 3: Assessment of Antiviral Activity

- p24 Antigen ELISA:
 - Measure the concentration of HIV-1 p24 antigen in the collected culture supernatants using a commercially available ELISA kit.
 - A reduction in p24 levels in the BMS-663749-treated wells compared to the untreated control indicates antiviral activity.



- Quantitative Real-Time PCR (qRT-PCR):
 - Extract viral RNA from the culture supernatants.
 - Perform qRT-PCR to quantify the number of HIV-1 RNA copies.
 - A decrease in viral RNA copies in the treated samples demonstrates the inhibitory effect of the compound.
- Cell Viability Assay:
 - Assess the cytotoxicity of BMS-663749 lysine on primary CD4+ T cells using an MTT or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).
- Data Analysis:
 - Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) of BMS-663749 lysine by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
 - Determine the selectivity index (SI) by dividing the CC50 by the EC50 (SI = CC50/EC50).
 A higher SI value indicates a more favorable safety profile.





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Diagram 2: Experimental Workflow for Assessing BMS-663749 Efficacy.



Conclusion

BMS-663749 lysine, as a prodrug of the potent HIV-1 attachment inhibitor BMS-488043, represents a valuable tool for studying the initial stages of HIV-1 infection in primary CD4+ T cells. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate its antiviral activity, determine its potency, and further investigate its mechanism of action. The use of primary CD4+ T cells in these models offers a more physiologically relevant system compared to cell lines, providing more robust and translatable data for drug development and HIV research.

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